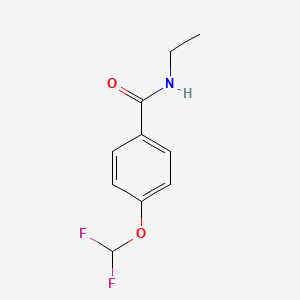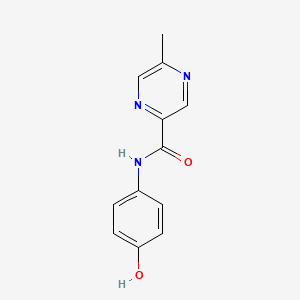
2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid is a heterocyclic compound that contains a thiadiazole ring fused with a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with n-methyl-1,2,5-thiadiazole-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization can be applied to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiadiazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiazole-4-carboxylic acid.
Imidazoles: Compounds containing an imidazole ring, such as imidazole-4-carboxylic acid.
Triazoles: Compounds containing a triazole ring, such as 1,2,3-triazole-4-carboxylic acid.
Uniqueness
2-(n-Methyl-1,2,5-thiadiazole-3-carboxamido)benzoic acid is unique due to the presence of both a thiadiazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H9N3O3S |
|---|---|
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
2-[methyl(1,2,5-thiadiazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C11H9N3O3S/c1-14(10(15)8-6-12-18-13-8)9-5-3-2-4-7(9)11(16)17/h2-6H,1H3,(H,16,17) |
Clave InChI |
UVJVFKINFBJQJZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1C(=O)O)C(=O)C2=NSN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)
![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)
![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)




![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)


![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)


![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
